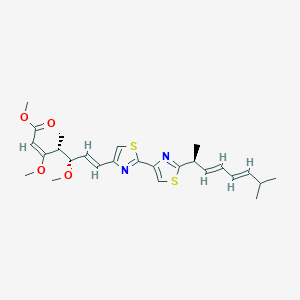
Myxothiazol Z
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myxothiazol Z is a member of thiazoles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Antifungal Activity
Myxothiazol Z has demonstrated notable antifungal properties. In laboratory assays, it was found to inhibit the growth of various fungal strains, including Sporobolomyces salmonicolor and Penicillium notatum. The zones of inhibition observed were comparable to those produced by established antifungal agents like amphotericin B . This activity is attributed to its mechanism of action, which involves the inhibition of the cytochrome bc1 complex in the respiratory chain, leading to compromised mitochondrial function in fungal cells .
Bacterial Inhibition
In addition to its antifungal effects, this compound exhibits antibacterial activity against several bacterial strains. Studies have shown that it can inhibit Bacillus subtilis and Pseudomonas aeruginosa, although its efficacy varies among different bacterial species . The compound's ability to disrupt cellular respiration makes it a candidate for further exploration as an antimicrobial agent.
Mitochondrial Dysfunction Studies
This compound serves as a critical tool in research focused on mitochondrial function and dysfunction. It selectively inhibits complex III of the electron transport chain, which allows researchers to investigate the consequences of mitochondrial impairment. For instance, in mouse models, administration of this compound resulted in reversible inhibition of complex III activity without causing significant hepatotoxicity or lethality. This model has been utilized to study the biochemical pathways involved in mitochondrial diseases and to explore therapeutic strategies for conditions linked to mitochondrial dysfunction .
Case Study: Mouse Model of Complex III Dysfunction
- Objective : To assess the effects of this compound on mitochondrial function.
- Method : Administered intraperitoneally at a dose of 0.56 mg/kg for four consecutive days.
- Findings :
- Significant reduction in complex III activity was observed.
- Minor histological changes were noted in liver tissues.
- No significant alterations in gene expression related to hepatotoxicity were detected.
- : this compound can be used effectively to model mitochondrial dysfunction in vivo, providing insights into respiratory chain pathology and potential therapeutic interventions .
Biosynthesis and Synthetic Applications
Research into the biosynthesis of this compound has revealed its production pathway involving polyketide synthases and nonribosomal peptide synthetases. Feeding experiments with labeled precursors have established that this compound is synthesized from specific amide compounds through enzymatic processes within Myxococcus fulvus. Understanding these biosynthetic pathways not only aids in natural product chemistry but also opens avenues for synthetic modifications that could enhance the compound's efficacy or alter its pharmacological properties.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Inhibits growth of fungi and bacteria. | Comparable efficacy to amphotericin B against fungi. |
| Mitochondrial Studies | Serves as an inhibitor for studying complex III dysfunction. | Reversible inhibition without significant toxicity. |
| Biosynthesis Research | Insights into natural synthesis pathways and potential for synthetic analogs. | Pathway involves polyketide synthases and NRPS. |
Eigenschaften
Molekularformel |
C26H34N2O4S2 |
|---|---|
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienoate |
InChI |
InChI=1S/C26H34N2O4S2/c1-17(2)10-8-9-11-18(3)25-28-21(16-34-25)26-27-20(15-33-26)12-13-22(30-5)19(4)23(31-6)14-24(29)32-7/h8-19,22H,1-7H3/b10-8+,11-9+,13-12+,23-14+/t18-,19+,22-/m0/s1 |
InChI-Schlüssel |
DGZAJIFGFBNYNY-RRHUCLDSSA-N |
Isomerische SMILES |
C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C\C(=O)OC)/OC)OC |
Kanonische SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC |
Synonyme |
myxothiazole Z |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















